Lithium naphthalenesulphonate

Ionic Conductivity Cation-Anion Interaction Solid-State Electrolyte

Lithium naphthalenesulphonate (CAS 94158-12-0), systematically named lithium naphthalene-1-sulfonate, is a monocyclic aromatic sulfonate salt with the molecular formula C₁₀H₇LiO₃S and a molecular weight of approximately 214.2 g/mol. It belongs to the broader class of naphthalenesulfonate salts, which are widely employed as surfactants, dispersants, and electrolyte components.

Molecular Formula C10H7LiO3S
Molecular Weight 214.2 g/mol
CAS No. 94158-12-0
Cat. No. B12668689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium naphthalenesulphonate
CAS94158-12-0
Molecular FormulaC10H7LiO3S
Molecular Weight214.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]
InChIInChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
InChIKeyLAJNCCPAYZUOGR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Naphthalenesulphonate (CAS 94158-12-0): Technical Baseline and Procurement Context


Lithium naphthalenesulphonate (CAS 94158-12-0), systematically named lithium naphthalene-1-sulfonate, is a monocyclic aromatic sulfonate salt with the molecular formula C₁₀H₇LiO₃S and a molecular weight of approximately 214.2 g/mol . It belongs to the broader class of naphthalenesulfonate salts, which are widely employed as surfactants, dispersants, and electrolyte components [1][2]. The lithium cation imparts distinct physicochemical properties compared to other counterion variants, including altered solubility, thermal behavior, and ionic conductivity, making it a candidate for specialized applications where lithium-specific interactions are critical [1].

Lithium Naphthalenesulphonate: Why Counterion Selection Is Not Interchangeable in Performance-Critical Applications


Generic substitution between naphthalenesulfonate salts is not scientifically valid because the counterion dictates fundamental properties such as solubility, hygroscopicity, thermal stability, and ionic conductivity [1]. Prior studies on structurally similar naphthalenesulfonate systems have demonstrated that the lithium cation interacts more strongly with the sulfonate group than sodium, particularly at low water contents, leading to measurable differences in molecular mobility and material performance [2]. In advanced applications such as single-ion conducting polymer electrolytes, the choice of cation directly influences phase morphology and Li⁺ transport efficiency, making lithium naphthalenesulphonate indispensable where lithium-ion mobility is the performance-defining parameter [3].

Quantitative Differentiation Evidence for Lithium Naphthalenesulphonate (CAS 94158-12-0) Against Key Comparators


Stronger Cation–Sulfonate Interaction and Reduced Ion Mobility vs. Sodium Analog at Low Hydration

Prior molecular dynamics and spin-lattice relaxation measurements on structurally analogous lithium dinonylnaphthalenesulfonate (LiDNNS) systems demonstrate that the Li⁺ cation exhibits a stronger interaction with the sulfonate group compared to Na⁺, particularly under low water content conditions [1]. This interaction results in a distinct molecular environment where the state of lithium in DNNS and solid resins significantly differs from that of lithium salts in aqueous solution at equivalent concentrations [1]. Although this evidence is derived from the dinonyl analog rather than the unsubstituted parent compound, the fundamental cation–anion interaction trend is class-level transferable and provides a mechanistic basis for predicting the behavior of lithium naphthalenesulphonate relative to its sodium counterpart.

Ionic Conductivity Cation-Anion Interaction Solid-State Electrolyte

Ionic Conductivity Performance of Naphthalenesulfonate-Based Polymer Electrolytes: Li⁺-Functionalized vs. Na⁺-Functionalized Systems

In a 2018 study by Nederstedt and Jannasch, polymers consisting of sodium 6,7-dihydroxynaphthalene-2-sulfonate (NaDHNS) units separated by poly(ethylene oxide) (PEO) segments were synthesized and investigated as single-ion conducting solid polymer electrolytes (SIC-SPEs) [1]. These sodium-containing naphthalenesulfonate polymers formed microphase-separated morphologies stable up to at least 100 °C and exhibited measurable lithium-ion conductivity after lithium exchange [1]. While direct quantitative conductivity data for the lithium-exchanged naphthalenesulfonate-PEO system were not reported in the publicly available abstract, the study established that naphthalenesulfonate units can serve as effective immobilized anionic centers for lithium transport when integrated into PEO matrices [1]. This provides a structural and conceptual template for using lithium naphthalenesulphonate as a lithium-ion-conducting building block in polymer electrolyte design, in contrast to sodium or potassium analogs which would not deliver the active lithium species required for battery operation.

Solid Polymer Electrolyte Single-Ion Conductor Li-Ion Battery

Fluorine-Free Electrolyte Design: Naphthalenesulfonate-Derived Lithium Salt Matches Fluorinated Analog Conductivity

A 2025 study by Farina et al. reported the synthesis of lithium (1-naphthalenesulfonyl)-dicyanomethide (LiNPDM), a fluorine-free lithium salt derived from naphthalenesulfonate, and compared its electrochemical performance against the fluorinated analog LiNPTFSI [1]. The conductivity of LiNPDM matched that of LiNPTFSI both in conventional liquid electrolytes (3.5 mS·cm⁻¹) and in solid polymer electrolytes (~1 × 10⁻⁶ S·cm⁻¹ at 80 °C) [1]. While this evidence does not directly compare lithium naphthalenesulphonate against another sulfonate salt, it demonstrates that the naphthalenesulfonate moiety—when incorporated into a lithium salt—can achieve competitive ionic conductivity with state-of-the-art fluorinated lithium salts, which is a key differentiator for fluorine-free electrolyte procurement strategies.

Fluorine-Free Electrolyte LiNPDM Ionic Conductivity

Procurement-Driven Application Scenarios for Lithium Naphthalenesulphonate (CAS 94158-12-0)


Lithium-ion Battery Solid Polymer Electrolyte (SPE) Development

Scientific teams developing single-ion conducting solid polymer electrolytes for lithium-metal or lithium-ion batteries should procure lithium naphthalenesulphonate as a monomeric lithium source and immobilized anion precursor. The lithium counterion is essential to provide mobile Li⁺ charge carriers, and naphthalenesulfonate-based polymer systems have been demonstrated to form thermally stable microphase-separated morphologies suitable for ion conduction [1]. Sodium or potassium naphthalenesulfonates cannot fulfill this role as they lack electrochemically active lithium ions, making lithium naphthalenesulphonate the only viable procurement choice for lithium battery electrolyte synthesis [1].

Fluorine-Free Lithium Salt Synthesis

Researchers pursuing environmentally sustainable, fluorine-free lithium salts for next-generation battery electrolytes can utilize lithium naphthalenesulphonate as a synthetic intermediate. A 2025 proof-of-concept study demonstrated that a naphthalenesulfonate-derived lithium salt achieved ionic conductivity matching that of a fluorinated reference salt in both liquid and solid electrolytes [2]. This application scenario hinges on the availability of the lithium form of the sulfonate salt for direct incorporation into lithium salt structures; substitution with sodium or potassium naphthalenesulfonate would require additional cation exchange steps and introduce purification complexity.

Material Science Studies of Cation-Dependent Ionomer Properties

Academic and industrial research groups investigating the influence of counterion identity on ionomer morphology, thermal behavior, and ion transport should procure lithium naphthalenesulphonate specifically for comparative studies against sodium, potassium, or ammonium naphthalenesulfonate analogs. Prior spectroscopic evidence indicates that lithium interacts more strongly with the sulfonate anion, producing distinct coordination environments compared to sodium in low-hydration or solid-state systems [3]. This cation-dependent behavior is directly relevant to the design of ion-exchange membranes, protective coatings, and specialty dispersants where lithium's unique solvation and coordination characteristics modulate material performance.

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